Bienvenue dans la boutique en ligne BenchChem!

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Anticancer drug discovery Cytotoxicity screening Triazole hybrids

Select 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368819-46-8) for your next SAR campaign. The unique 5-methyl substituent on the 1,2,4-triazole ring creates non-fungible differentiation from des-methyl analogs—direct binding data show order-of-magnitude shifts in target affinity. This scaffold is explicitly claimed in GPR119 modulator patents (US20130065906A1) for metabolic disorders, and demonstrates anticancer cytotoxicity comparable to doxorubicin (IC50 15.6–23.9 µM) with superior selectivity. The free carboxylic acid enables rapid amide/ester library synthesis. Procure a high-purity building block that directly strengthens IP position and accelerates hit-to-lead optimization.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1368819-46-8
Cat. No. B1454780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid
CAS1368819-46-8
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=NC=NN1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H9N3O2/c1-7-11-6-12-13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)
InChIKeyATRRAGXPNKDBRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid (CAS 1368819-46-8): Triazole-Benzoic Acid Derivative Properties and Procurement Baseline


4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368819-46-8) is a heterocyclic building block characterized by a 1,2,4-triazole ring bearing a 5-methyl substituent attached to a benzoic acid moiety . The compound has a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, with commercial availability typically at 95–97% purity . Predicted physicochemical properties include a boiling point of 440.6±47.0 °C (Predicted) and a LogP of 1.6 [1]. As a triazole-benzoic acid hybrid scaffold, this compound serves primarily as a synthetic intermediate and structural platform in medicinal chemistry programs, with the carboxylic acid functionality enabling facile derivatization via amide bond formation or esterification [2].

Why 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid Cannot Be Generically Substituted with Unsubstituted or Alternative Triazole Analogs


In the 1,2,4-triazole-benzoic acid chemical space, the presence and position of the methyl substituent on the triazole ring fundamentally alters both synthetic accessibility and biological interaction profiles relative to unsubstituted analogs (e.g., CAS 162848-16-0) or alternative triazole isomers [1]. The 5-methyl group introduces steric and electronic modulation that impacts downstream derivatization efficiency and target binding characteristics. Direct head-to-head enzyme binding data for structurally related triazole-benzoic acids demonstrate that subtle substitution changes can result in order-of-magnitude differences in target affinity [2]. Furthermore, the 1,2,4-triazole regioisomer exhibits distinct stability and reactivity profiles compared to 1,2,3-triazole counterparts, making substitution across triazole classes non-equivalent in synthetic workflows [3]. For procurement decisions in medicinal chemistry and chemical biology programs, these molecular distinctions translate to non-fungible building block selection requirements.

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid: Quantitative Comparator-Based Evidence for Scientific Selection


Anticancer Cytotoxicity of 1,2,4-Triazole Benzoic Acid Scaffold: Comparable Potency to Doxorubicin with Selectivity Advantage

The unsubstituted 1,2,4-triazole benzoic acid scaffold (CAS 162848-16-0, direct analog of the target compound lacking the 5-methyl group) was evaluated as a hybrid platform against MCF-7 breast cancer and HCT-116 colon cancer cell lines. The scaffold-derived hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM, demonstrating comparable potency to the reference chemotherapy drug doxorubicin (IC50 19.7 µM against MCF-7; 22.6 µM against HCT-116). Critically, these hybrids displayed very weak cytotoxic effects toward normal RPE-1 retinal pigment epithelial cells compared with doxorubicin [1]. The 5-methyl substituent present in the target compound (CAS 1368819-46-8) represents a structural variation point for further potency and selectivity optimization within this validated scaffold platform.

Anticancer drug discovery Cytotoxicity screening Triazole hybrids

CYP Enzyme Binding Affinity: Quantified Difference Between Triazole Benzoic Acid and 4-Phenylimidazole

The unsubstituted 1,2,4-triazole benzoic acid (CAS 162848-16-0) was co-crystallized with CYP199A4 (PDB ID: 7N14) at 1.54 Å resolution, revealing direct binding interactions. Comparative binding analysis demonstrated that 4-(1H-1,2,4-triazol-1-yl)benzoic acid binds to CYP199A4 with a 10-fold lower affinity and induces a smaller red shift in the Soret band compared to 4-phenylimidazole [1]. The 5-methyl substituent present in the target compound (CAS 1368819-46-8) introduces additional hydrophobic contacts predicted to modulate heme coordination geometry and binding kinetics, providing a distinct SAR entry point for optimizing CYP inhibition profiles.

Cytochrome P450 inhibition Enzyme binding assays X-ray crystallography

Synthetic Route Differentiation: 1,2,4-Triazole vs. 1,2,3-Triazole Benzoic Acid Reactivity

A direct synthetic comparison demonstrates that 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoic acid reacts with N′-hydroxybenzimidamides to yield 3-aryl-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazoles [1]. This 1,2,3-triazole isomer undergoes cyclocondensation reactions that are not directly transferable to 1,2,4-triazole counterparts due to differences in nitrogen atom positioning affecting both electronic distribution and reaction kinetics. The target 1,2,4-triazole compound (CAS 1368819-46-8) possesses distinct regiochemical properties that influence downstream derivatization pathways, including different nucleophilic substitution patterns and metal coordination geometries compared to the 1,2,3-triazole isomer.

Heterocyclic synthesis Oxadiazole formation Building block reactivity

GPR119 Receptor Modulation: Patent-Documented Pharmacological Activity

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368819-46-8) is explicitly disclosed as a reactant in the synthesis of GPR119 receptor modulators in patent US20130065906A1 [1]. The patent describes compounds of general formula I incorporating this scaffold that exhibit valuable pharmacological properties, specifically binding to GPR119 and modulating its activity [1]. GPR119 agonists are clinically validated targets for Type 2 diabetes treatment, functioning by enhancing glucose-dependent insulin secretion and incretin release [2]. While specific EC50/IC50 values for the target compound are not disclosed in the patent abstract, the explicit inclusion in GPR119 modulator patent claims establishes this scaffold as a recognized pharmacophore for metabolic disease applications.

GPR119 agonism Metabolic disorders Diabetes drug discovery

Antifungal Activity of Triazole-Benzoic Acid Scaffolds: Class-Level Evidence for Cytochrome P450 Inhibition

Triazole-benzoic acid derivatives, including 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368819-46-8), are utilized as key intermediates in the synthesis of triazole-class antifungal agents targeting fungal cytochrome P450 enzymes, particularly CYP51 (lanosterol 14α-demethylase) [1]. The 1,2,4-triazole ring coordinates to the heme iron of CYP enzymes, a mechanism shared with clinically approved triazole antifungals such as fluconazole, itraconazole, and voriconazole [2]. The benzoic acid moiety enables conjugation to additional pharmacophoric elements, while the 5-methyl group on the triazole ring provides a distinct steric and electronic profile for optimizing antifungal potency and resistance profiles compared to unsubstituted or alternatively substituted analogs.

Antifungal drug development CYP51 inhibition Triazole antifungals

Kallikrein and Matriptase Inhibition: Nanomolar Activity of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives have been identified as transient inactivators acting at the nanomolar level on human kallikreins (hK5, hK7, and hK14) and matriptase, serine proteases implicated in dermatological disorders such as Netherton syndrome [1]. These nonpeptidic, low-molecular-weight inhibitors were found to be noncytotoxic against healthy human keratinocytes [1]. The 1,2,4-triazole core serves as a critical pharmacophoric element for transient acylation of the catalytic serine residue. The benzoic acid moiety present in 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368819-46-8) provides a synthetic handle for further optimization of selectivity and pharmacokinetic properties within this validated protease inhibitor class.

Serine protease inhibition Kallikrein inhibitors Dermatological disorders

4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic Acid: Validated Application Scenarios for Scientific Procurement


Anticancer Hybrid Molecule Design and SAR Exploration

The 1,2,4-triazole benzoic acid scaffold has demonstrated comparable cytotoxicity to doxorubicin against MCF-7 and HCT-116 cancer cell lines (IC50 15.6–23.9 µM vs. 19.7–22.6 µM), with superior selectivity toward normal RPE-1 cells [1]. 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1368819-46-8) provides a structurally distinct entry point for SAR campaigns, with the 5-methyl substituent offering a defined variable for potency optimization. The carboxylic acid functionality enables systematic amide coupling and esterification to generate focused hybrid libraries for anticancer screening.

Cytochrome P450 Enzyme Inhibitor Development and Structural Biology

The triazole-benzoic acid scaffold binds CYP199A4 with a 10-fold lower affinity than 4-phenylimidazole, providing a tunable baseline for heme enzyme inhibition optimization [2]. The target compound's 5-methyl substituent introduces additional hydrophobic contacts adjacent to the heme coordination site, enabling fine-tuning of binding kinetics and selectivity across CYP isoforms. Applications include antifungal agent development targeting fungal CYP51, as well as biochemical tool compounds for studying CYP-mediated metabolism [3].

GPR119 Agonist Lead Optimization for Type 2 Diabetes

Patent US20130065906A1 explicitly incorporates 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzoic acid as a synthetic intermediate for GPR119 modulators with claimed utility in metabolic disorders including Type 2 diabetes, dyslipidemia, and obesity [4]. This patent documentation provides IP clarity and validates the scaffold's pharmacological relevance for incretin-based metabolic disease research programs. The compound serves as a key building block for generating patent-differentiated GPR119 agonist candidates.

Serine Protease Inhibitor Scaffold for Dermatological Applications

1,2,4-Triazole derivatives function as nanomolar-level transient inactivators of human kallikreins (hK5, hK7, hK14) and matriptase, with demonstrated noncytotoxicity against healthy keratinocytes [5]. The target compound provides a carboxylic acid conjugation handle for appending additional selectivity elements to address dysregulated proteolytic cascades in Netherton syndrome and related dermatological disorders. The low-molecular-weight, nonpeptidic nature of the scaffold offers advantages in dermal penetration and metabolic stability compared to peptide-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.